molecular formula C15H22N4O4 B3000575 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide CAS No. 1210403-58-9

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B3000575
CAS No.: 1210403-58-9
M. Wt: 322.365
InChI Key: CCCJPKCZOUSLRZ-UHFFFAOYSA-N
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Description

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a morpholinopyrimidine moiety, which is known for its diverse biological activities, and a tetrahydrofuran-2-carboxamide group, which enhances its chemical stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4-chloropyrimidine with morpholine under basic conditions. The resulting intermediate is then coupled with 2-(2-hydroxyethyl)tetrahydrofuran-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and can be scaled up efficiently to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is unique due to its combination of the morpholinopyrimidine and tetrahydrofuran-2-carboxamide moieties, which confer enhanced chemical stability and solubility. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCJPKCZOUSLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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